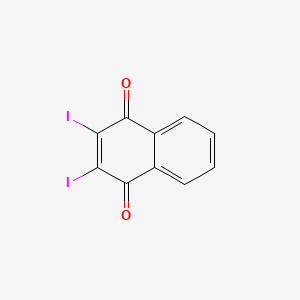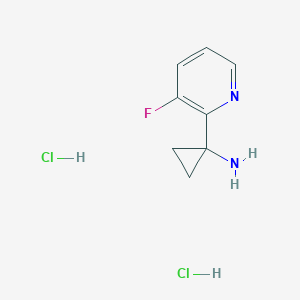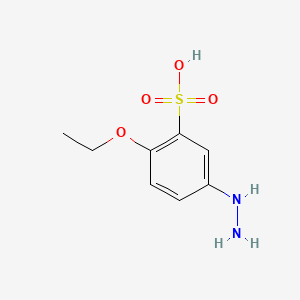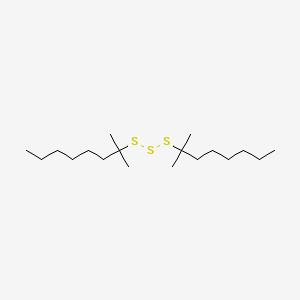
Di-tert-nonyl trisulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-nonyl trisulphide is an organosulfur compound with the molecular formula C18H38S3. It is also known by its IUPAC name, 2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane. This compound is characterized by the presence of three sulfur atoms in its structure, making it a trisulfide. It is primarily used in industrial applications and research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-nonyl trisulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically involves heating the mercaptan with elemental sulfur under controlled conditions to form the trisulphide. The reaction can be represented as follows:
3RSH+S8→R3S3+H2S
where ( R ) represents the tert-nonyl group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where tert-nonyl mercaptan and sulfur are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-nonyl trisulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, leading to the formation of different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various organosulfur compounds depending on the substituent introduced
Aplicaciones Científicas De Investigación
Di-tert-nonyl trisulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Industry: It is used as a lubricant additive and a presulfiding agent in the petroleum industry
Mecanismo De Acción
The mechanism of action of di-tert-nonyl trisulphide involves its interaction with biological molecules through its sulfur atoms. The compound can form disulfide bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl trisulphide
- Di-tert-dodecyl trisulphide
- Di-tert-nonyl polysulfide
Comparison
Di-tert-nonyl trisulphide is unique due to its specific tert-nonyl group, which imparts distinct chemical and physical properties compared to other trisulphides. For example, di-tert-butyl trisulphide has a shorter carbon chain, resulting in different reactivity and solubility. Di-tert-dodecyl trisulphide, on the other hand, has a longer carbon chain, affecting its physical properties and industrial applications .
Propiedades
Número CAS |
83803-76-3 |
|---|---|
Fórmula molecular |
C18H38S3 |
Peso molecular |
350.7 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methyloctan-2-yltrisulfanyl)octane |
InChI |
InChI=1S/C18H38S3/c1-7-9-11-13-15-17(3,4)19-21-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
Clave InChI |
YDRWQLCEIZDJQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)SSSC(C)(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


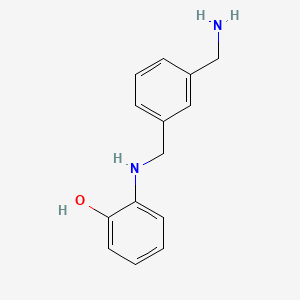
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
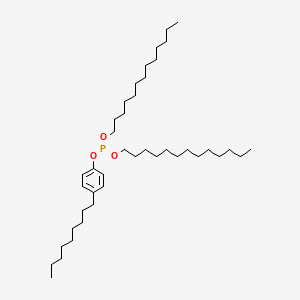

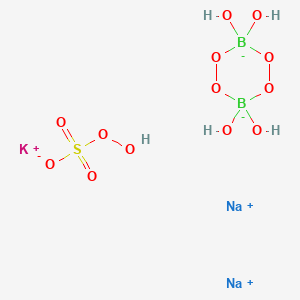

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
